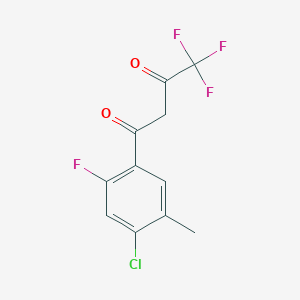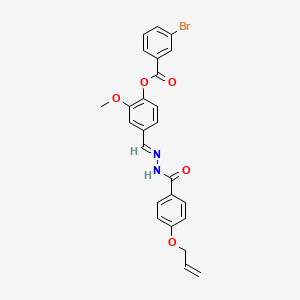![molecular formula C19H15ClN2O3 B12043765 N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)
N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide, also known by its chemical formula C20H17ClN2O3, is a heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. One common route starts with the condensation of an appropriate amine with a chloro-substituted benzaldehyde, followed by cyclization to form the pyrroloquinoline core. The carboxamide group is then introduced.
Medicinal Chemistry Approaches: Medicinal chemists often design analogs of existing compounds. In this case, modifications to the benzyl or quinoline moieties can lead to variations of this compound.
Cyclization: Cyclization reactions typically occur under reflux conditions using suitable solvents and acid catalysts.
Amide Formation: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies may employ large-scale synthetic routes with optimized yields and purification steps.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidizing agents like Jones reagent (CrO/HSO) or PCC (pyridinium chlorochromate).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Ketone derivative
- Substitution: Various benzyl-substituted derivatives
- Reduction: Alcohol derivative
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
Molecular Probes: Used as fluorescent probes in biological studies.
Mechanism of Action
The compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique, similar compounds include:
- N-(4-Chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-(2,4-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
Properties
Molecular Formula |
C19H15ClN2O3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-7-2-1-4-12(14)10-21-18(24)15-17(23)13-6-3-5-11-8-9-22(16(11)13)19(15)25/h1-7,23H,8-10H2,(H,21,24) |
InChI Key |
CAMVHGCUNQOPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)


![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
